1-(2-Methylpropyl)piperidin-4-ol

Lipophilicity Drug-likeness Permeability

1-(2-Methylpropyl)piperidin-4-ol (CAS 79508-91-1), also known as 1-isobutylpiperidin-4-ol or N-isobutyl-4-hydroxypiperidine, is a C9H19NO tertiary amino alcohol (MW 157.25 g/mol) belonging to the N-alkyl-4-hydroxypiperidine class. Its structure features a piperidine ring bearing a hydroxyl group at the 4-position and a branched isobutyl (2-methylpropyl) substituent on the ring nitrogen, distinguishing it from linear N-alkyl or N-aryl analogs.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
CAS No. 79508-91-1
Cat. No. B1354676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylpropyl)piperidin-4-ol
CAS79508-91-1
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCC(C)CN1CCC(CC1)O
InChIInChI=1S/C9H19NO/c1-8(2)7-10-5-3-9(11)4-6-10/h8-9,11H,3-7H2,1-2H3
InChIKeyOLAFLPHTUVSRTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methylpropyl)piperidin-4-ol (CAS 79508-91-1): Procurement-Relevant Identity, Physicochemical Profile, and Structural Context


1-(2-Methylpropyl)piperidin-4-ol (CAS 79508-91-1), also known as 1-isobutylpiperidin-4-ol or N-isobutyl-4-hydroxypiperidine, is a C9H19NO tertiary amino alcohol (MW 157.25 g/mol) belonging to the N-alkyl-4-hydroxypiperidine class [1]. Its structure features a piperidine ring bearing a hydroxyl group at the 4-position and a branched isobutyl (2-methylpropyl) substituent on the ring nitrogen, distinguishing it from linear N-alkyl or N-aryl analogs. Computed physicochemical properties include an XLogP3-AA of 1.5 [1], a topological polar surface area (TPSA) of 23.5 Ų [1], one hydrogen bond donor (the hydroxyl), two hydrogen bond acceptors (the nitrogen and oxygen atoms), and a calculated aqueous solubility of approximately 86 g/L at 25 °C . It is primarily utilized as a synthetic intermediate and as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis [1]. Commercially, it is supplied as a research chemical with typical purity specifications of 95% or higher, available in quantities ranging from milligrams to multi-gram lots from multiple global vendors .

Why 1-(2-Methylpropyl)piperidin-4-ol Cannot Be Swapped for N-Methyl, N-Ethyl, or N-Benzyl Piperidin-4-ols Without Consequence


Generic substitution within the N-alkyl-4-hydroxypiperidine series is scientifically unsound because the N-substituent directly and quantifiably controls lipophilicity (logP), aqueous solubility, steric environment around the basic nitrogen, and metabolic vulnerability – all critical determinants of molecular recognition, pharmacokinetics, and synthetic reactivity. 1-(2-Methylpropyl)piperidin-4-ol occupies a distinct property space with an XLogP3-AA of 1.5, balanced between the lower lipophilicity of N-methylpiperidin-4-ol (XLogP3-AA ~0.5) and the higher lipophilicity of N-benzylpiperidin-4-ol (XLogP3-AA ~2.0) [1]. This intermediate logP, combined with the steric bulk of the branched isobutyl group, translates into measurably altered retention times, receptor binding affinities, metabolic rates, and partitioning behavior compared to its linear-chain or aromatic analogs. Furthermore, the 4-hydroxyl group provides a chiral handle for asymmetric synthesis and a reactive site for esterification, etherification, or oxidation, meaning the interplay between N-substituent and 4-OH reactivity is exquisitely sensitive to substitution patterns. The quantitative evidence below demonstrates that treating this compound as a drop-in replacement for other piperidin-4-ols introduces uncontrolled variables that can invalidate experimental reproducibility, alter lead optimization trajectories, and undermine patent claims.

Quantitative Differentiation of 1-(2-Methylpropyl)piperidin-4-ol vs. Closest N-Alkyl-4-hydroxypiperidine Analogs


Lipophilicity Fine-Tuning: XLogP3-AA Comparison Against N-Methyl, N-Ethyl, N-Propyl, and N-Benzyl Analogs

Lipophilicity is a primary driver of compound developability. 1-(2-Methylpropyl)piperidin-4-ol exhibits a computed XLogP3-AA of 1.5 [1], placing it in a distinctive window between the hydrophilic N-methyl analog (~0.5) [2] and the overly lipophilic N-benzyl analog (~2.0) [2], while being more lipophilic than N-ethyl (~0.8) and N-propyl (~1.1) congeners. This intermediate logP is favorable for balancing aqueous solubility with passive membrane permeability, a critical criterion in CNS drug design where logP values between 1 and 3 are generally preferred.

Lipophilicity Drug-likeness Permeability logP Scaffold selection

Topological Polar Surface Area Uniformity: Confirming Consistent Hydrogen-Bonding Capacity Across Analogs

The topological polar surface area (TPSA) of 1-(2-methylpropyl)piperidin-4-ol is 23.5 Ų [1]. This value is identical to that of N-methylpiperidin-4-ol (23.5 Ų) and N-benzylpiperidin-4-ol (23.5 Ų) [2], indicating that the N-substituent does not alter the polar surface area of the piperidine-4-ol core. The invariance of TPSA confirms that differences in membrane permeability, solubility, and target engagement among these analogs are driven predominantly by lipophilicity and steric factors, not by changes in hydrogen-bonding capacity.

TPSA Hydrogen bonding CNS MPO score Scaffold comparison

Steric Bulk Quantification: Rotatable Bond Count and Molecular Shape Differentiation

The isobutyl group introduces two rotatable bonds (N–CH₂–CH–(CH₃)₂) beyond the piperidine ring, compared to one for N-methyl, two for N-ethyl/n-propyl, and three for N-butyl [1]. While the rotatable bond count for the entire molecule is identical to N-propylpiperidin-4-ol [2], the branched topology of isobutyl creates a more compact, globular shape with a larger cross-sectional area near the nitrogen, as reflected in the computed molar refractivity and steric parameters. This steric profile can influence receptor subtype selectivity and metabolic vulnerability at the N-alkyl moiety.

Steric effects Ligand efficiency Molecular recognition Conformational analysis

Computed Aqueous Solubility: Head-to-Head Comparison with N-Benzyl and N-Phenyl Analogs

The calculated aqueous solubility of 1-(2-methylpropyl)piperidin-4-ol is approximately 86 g/L (25 °C) , substantially higher than that of N-benzylpiperidin-4-ol (estimated <10 g/L) and N-phenylpiperidin-4-ol (estimated <5 g/L) [1]. This high solubility, combined with an intermediate logP of 1.5, makes the compound particularly suitable for biochemical and cell-based assays requiring DMSO-free or low-DMSO aqueous dosing at micromolar to millimolar concentrations without precipitation.

Solubility Formulation Assay compatibility ADME

Validated Synthetic Utility: Reported Use as a Key Intermediate in Butaclamol-Like Neuroleptic Agents (1985)

The 4-isobutylpiperidin-4-ol scaffold, directly derived from 1-(2-methylpropyl)piperidin-4-ol, was employed in the synthesis of 1-(11H-dibenz[b,f]-1,4-oxathiepin-11-yl)methyl-4-isobutylpiperidin-4-ol (Compound V), an open model of 'oxathiaisobutaclamol' [1]. This compound demonstrated neuroleptic activity evidenced by a significant increase in homovanillic acid (HVA) levels in rat brain striatum, indicative of enhanced dopamine turnover [1]. The choice of the isobutyl substituent at the piperidine nitrogen was intentional, as it mimics the lipophilic portion of butaclamol, and replacing it with smaller (methyl, ethyl) or linear alkyl groups would be expected to alter dopamine receptor binding affinity and the resultant pharmacological profile.

Synthetic intermediate Neuroleptic Dopamine Butaclamol analog Literature precedence

Evidence-Backed Application Scenarios for 1-(2-Methylpropyl)piperidin-4-ol Procurement


CNS Lead Optimization Requiring Intermediate logP (1–2) without Aromatic N-Substitution

When a CNS drug discovery program identifies a piperidine-4-ol core as a privileged scaffold but requires an N-substituent that provides logP in the 1–2 range while avoiding the metabolic liabilities and π-stacking potential of N-benzyl or N-phenyl groups, 1-(2-methylpropyl)piperidin-4-ol is the rational procurement choice. Its XLogP3-AA of 1.5 [1] fills the gap between N-propyl (~1.1) and N-benzyl (~2.0) analogs, and the branched isobutyl group resists CYP450-mediated N-dealkylation better than linear N-propyl or N-butyl chains, based on general metabolic stability trends for branched vs. linear N-alkyl groups (class-level inference).

Biochemical Assay Development Requiring High Aqueous Solubility at Neutral pH

For enzymatic or cell-based assays demanding compound concentrations up to 10 mM in aqueous buffer with minimal DMSO carryover, the calculated solubility of approximately 86 g/L (~546 mM) of 1-(2-methylpropyl)piperidin-4-ol makes it a superior alternative to N-benzylpiperidin-4-ol (estimated <10 g/L) or N-phenylpiperidin-4-ol (<5 g/L), reducing the risk of compound precipitation and false-negative results.

Synthesis of Butaclamol-Like Dopaminergic Agents and Related Tricyclic Neuroleptic Scaffolds

The published synthesis of 1-(11H-dibenz[b,f]-1,4-oxathiepin-11-yl)methyl-4-isobutylpiperidin-4-ol [2] establishes a direct literature precedent for using 1-(2-methylpropyl)piperidin-4-ol as a building block in the preparation of butaclamol analogs. Research groups pursuing dopamine D2 receptor antagonists or investigating the structure-activity relationships of tricyclic neuroleptics can justify procurement based on this validated synthetic pathway.

Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis Library Construction

As a fragment-sized molecule (MW 157.25 Da) with a balanced logP (1.5), one H-bond donor, two H-bond acceptors, and a chemically tractable hydroxyl group, 1-(2-methylpropyl)piperidin-4-ol meets the 'rule of three' criteria for fragment screening libraries [1]. The branched isobutyl substituent offers greater shape diversity than linear N-alkyl fragments, increasing the probability of identifying novel binding modes during SPR or NMR-based fragment screens.

Quote Request

Request a Quote for 1-(2-Methylpropyl)piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.